3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole

Descripción

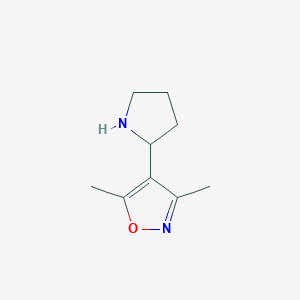

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dimethyl-4-pyrrolidin-2-yl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6-9(7(2)12-11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZSVKOWPTPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649344 | |

| Record name | 3,5-Dimethyl-4-(pyrrolidin-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018128-26-1 | |

| Record name | 3,5-Dimethyl-4-(pyrrolidin-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Dimethyl 4 Pyrrolidin 2 Ylisoxazole and Its Analogues

Regioselective Synthesis of 3,5-Disubstituted and 3,4,5-Trisubstituted Isoxazoles

The construction of the isoxazole (B147169) ring is a foundational step. Several classical and modern methods are employed to control the placement of substituents at the 3, 4, and 5-positions.

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxides with Alkynes/Alkenes)

One of the most powerful and widely used methods for constructing the isoxazole ring is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition, between a nitrile oxide and a dipolarophile, such as an alkyne or alkene. beilstein-journals.orgresearchgate.netnih.gov This reaction forms the five-membered isoxazole or isoxazoline (B3343090) ring in a single step.

Nitrile oxides are unstable and typically generated in situ from precursors like aldoximes (via oxidation with agents like N-chlorosuccinimide (NCS)) or primary nitro compounds. core.ac.ukacs.orgchemtube3d.com The reaction of a nitrile oxide with a terminal alkyne is a standard route to 3,5-disubstituted isoxazoles. nih.gov However, the regioselectivity of this reaction can be a challenge, often yielding a mixture of isomers. beilstein-journals.org To overcome this, copper catalysts are frequently employed, which not only allow the reaction to proceed at room temperature but also improve both the yield and regioselectivity, favoring the 3,5-disubstituted product. beilstein-journals.orgorganic-chemistry.org

For the synthesis of 3,4,5-trisubstituted isoxazoles, a common approach involves the cycloaddition of nitrile oxides with internal alkynes or substituted alkenes. beilstein-journals.org A notable method involves reacting nitrile oxides with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, in water under mild basic conditions, which provides an environmentally friendly route to these trisubstituted isoxazoles. beilstein-journals.orgolemiss.edu

| Reactants | Method | Product Type | Key Features |

| Aldoxime + Terminal Alkyne | In situ nitrile oxide generation (e.g., with NCS/base), Cu(I) catalysis | 3,5-Disubstituted Isoxazole | High regioselectivity, mild conditions. organic-chemistry.org |

| Hydroximoyl Chlorides + Terminal Alkynes | Ball-milling, Cu/Al2O3 catalyst | 3,5-Disubstituted Isoxazole | Solvent-free, scalable, short reaction times. nih.gov |

| Nitrile Oxides + 1,3-Diketones/β-Ketoesters | Aqueous medium, mild base | 3,4,5-Trisubstituted Isoxazole | Environmentally friendly, no metal catalyst needed. beilstein-journals.orgolemiss.edu |

| Alkynyldimethylsilyl Ethers + Nitrile Oxides | [3+2] Cycloaddition followed by cross-coupling | 3,4,5-Trisubstituted Isoxazole | Allows for rapid variation of all three substituents. acs.org |

Condensation Reactions (e.g., β-Diketones with Hydroxylamine)

The condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) is a classical and fundamental method for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis. nih.gov This approach involves the reaction of hydroxylamine with precursors like β-diketones, α,β-unsaturated ketones, or β-enamino diketones. core.ac.uknih.gov

A primary challenge with this method, especially when using unsymmetrical β-diketones, is the lack of regioselectivity, which often leads to a mixture of two isomeric isoxazoles. nih.govrsc.org However, significant progress has been made in controlling the reaction's outcome. By carefully selecting the reaction conditions (such as solvent and the presence of additives like pyridine (B92270) or Lewis acids) and modifying the structure of the dicarbonyl precursor, regioselective synthesis can be achieved. nih.gov For instance, the use of β-enamino diketones as substrates allows for controlled access to 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles by varying the reaction parameters. nih.govresearchgate.net

| Precursor | Reagent | Controlling Factors | Product |

| Unsymmetrical β-Diketone | Hydroxylamine Hydrochloride | Substituent electronics, reaction conditions. rsc.org | Mixture of 3,5-disubstituted isoxazole regioisomers. nih.gov |

| β-Enamino Diketone | Hydroxylamine Hydrochloride | Solvent, Lewis acids (e.g., BF3), substrate structure. nih.gov | Regioselective 3,4-, 4,5-, or 3,4,5-substituted isoxazoles. nih.gov |

| Chalcones (α,β-unsaturated ketones) | Hydroxylamine Hydrochloride | Alkaline medium, intermolecular cycloaddition. nih.gov | 3,5-Disubstituted isoxazoles. nih.gov |

Cycloisomerization Approaches

Cycloisomerization offers an alternative pathway to isoxazoles from acyclic precursors. These reactions typically involve the intramolecular cyclization of appropriately functionalized molecules, often catalyzed by transition metals.

A common strategy is the cycloisomerization of α,β-acetylenic oximes, which can be catalyzed by gold compounds like AuCl3 to produce substituted isoxazoles in very good yields under moderate conditions. organic-chemistry.org This method is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org Another approach involves the cycloisomerization of propargyl amides, which can be mediated by silica (B1680970) gel, a cheap and easily removable reagent, to afford 2,5-disubstituted and 2,4,5-trisubstituted oxazoles under mild conditions. nih.govacs.org While this produces oxazoles, similar principles can be applied in isoxazole synthesis. Zinc-catalyzed tandem cycloisomerization/alkylation of N-(propargyl)arylamides has also been developed. acs.org

Direct Functionalization of the Isoxazole Ring at C-4

For synthesizing compounds like 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole, a key strategy is the direct introduction of a substituent at the C-4 position of a pre-formed 3,5-dimethylisoxazole (B1293586) ring. The isoxazole ring is generally unstable under basic conditions, making direct functionalization challenging. rsc.orgthieme-connect.com However, modern methods involving C-H activation and transition metal-catalyzed cross-coupling reactions have emerged to overcome these difficulties. rsc.org

Palladium-catalyzed direct C-H arylation has been used to introduce aryl groups at the C-4 position of 3,5-disubstituted isoxazoles. researchgate.net Furthermore, electrophilic aromatic substitution reactions can be employed. For example, 3,5-dimethylisoxazole can undergo sulfochlorination specifically at the C-4 position due to the activating effect of the two methyl groups, demonstrating a viable route for functionalization at this site. nih.gov Fluorination at the C-4 position of 3,5-disubstituted isoxazoles has also been achieved using reagents like Selectfluor™. rsc.org

| Method | Reagents/Catalyst | Position Functionalized | Notes |

| C-H Arylation | Pd Catalyst, Aryl Bromides | C-4, C-5 | Allows for the introduction of aryl groups. researchgate.net |

| Sulfochlorination | Chlorosulfonic acid | C-4 | Electron-donating groups at C-3 and C-5 direct the substitution. nih.gov |

| Fluorination | Selectfluor™ | C-4 | Provides access to 4-fluoro-isoxazoles. rsc.org |

Strategies for Incorporating the Pyrrolidine (B122466) Ring System

Once the isoxazole core is established, or concurrently with its formation, the pyrrolidine ring must be introduced. For a C-4 substituted isoxazole, this would involve forming a carbon-carbon bond between the isoxazole C-4 and the pyrrolidine C-2. A more complex and increasingly popular approach involves creating fused or spirocyclic systems where the pyrrolidine and isoxazole/isoxazoline rings are part of a larger, intricate molecular architecture.

Construction of Spiro Oxindole-Pyrrolidine-Isoxazoline Derivatives

The synthesis of spirocyclic systems containing both a pyrrolidine and an isoxazoline ring represents an advanced strategy for creating complex, three-dimensional molecules. Spiro[pyrrolidine-3,3′-oxindoles] are a prominent class of compounds found in many natural products. researchgate.net The synthesis of these structures can be adapted to include an isoxazoline moiety.

A powerful method for this construction is a multicomponent [3+2] cycloaddition reaction. frontiersin.org This can involve the reaction of an isatin (B1672199) derivative (to form the oxindole (B195798) part), a secondary amino acid like proline or thioproline (to form the pyrrolidine ring), and a dipolarophile. frontiersin.org In this sequence, the isatin and amino acid first react to form an azomethine ylide. This ylide, a 1,3-dipole, then reacts with a suitable dipolarophile to construct the five-membered pyrrolidine ring in a highly stereoselective manner, resulting in the spirocyclic core. frontiersin.orgmdpi.com If the dipolarophile contains an alkene that is part of another precursor which can form an isoxazoline (e.g., via a subsequent or concurrent cycloaddition with a nitrile oxide), a spiro oxindole-pyrrolidine-isoxazoline derivative can be assembled. Enantioselective versions of these 1,3-dipolar cycloadditions have been developed using chiral catalysts to produce spiro-isoxazoline-oxindoles with high stereocontrol. researchgate.net

Synthesis of Pyrrolidine-Based Isoxazole Inhibitors

The incorporation of a pyrrolidine scaffold into isoxazole-based molecules has been a successful strategy in the development of potent enzyme inhibitors. A notable example is the modification of 3,4-diaryl-isoxazole-based inhibitors of protein kinase CK1. nih.govnih.gov In this approach, chiral pyrrolidine scaffolds are attached to the isoxazole core to create selective binding interactions within the ATP binding pocket of the kinase. nih.gov The synthesis of these inhibitors involves a multi-step process that begins with the construction of functionalized, enantiopure pyrrolidine building blocks, often from a chiral pool starting material like methionine. nih.gov

The core isoxazole component is then coupled to the pyrrolidine scaffold. nih.gov This is typically achieved through standard peptide coupling conditions, where a carboxylic acid functional group on the pyrrolidine intermediate is activated, for example with N-hydroxybenzotriazole (HOBt), and then reacted with an amino-functionalized isoxazole. nih.gov The final step often involves the deprotection of any protecting groups used during the synthesis. nih.gov

Another powerful strategy for the synthesis of complex pyrrolidinyl isoxazoles is the asymmetric domino Michael/Mannich [3+2] cycloaddition. rsc.org This method has been employed to synthesize isoxazole and trifluoromethyl-containing 3,2′-pyrrolidinyl dispirooxindoles. rsc.org The reaction utilizes a squaramide catalyst to control the stereochemistry of the product, resulting in the formation of four contiguous stereogenic centers with high diastereoselectivity and enantioselectivity. rsc.org This approach demonstrates the utility of organocatalysis in constructing highly complex and stereochemically rich pyrrolidine-based isoxazole inhibitors. rsc.org

Table 1: Examples of Synthetic Approaches to Pyrrolidine-Based Isoxazole Inhibitors

| Starting Materials | Key Reaction Type | Catalyst/Reagent | Product Type | Ref. |

|---|---|---|---|---|

| Functionalized pyrrolidine carboxylic acid, amino-functionalized isoxazole | Amide coupling | HOBt-activated ester formation | Diaryl-isoxazole with chiral pyrrolidine scaffold | nih.gov |

| 3-Methyl-4-nitro-5-isatylidenyl-isoxazole, N-2,2,2-trifluoroethylisatin ketimine | Asymmetric domino Michael/Mannich [3+2] cycloaddition | Squaramide | Isoxazole and trifluoromethyl-containing 3,2′-pyrrolidinyl dispirooxindoles | rsc.org |

Approaches for Pyrrolidine-Containing Heterocycles as Intermediates

The pyrrolidine ring is a versatile scaffold in drug discovery and its derivatives often serve as key intermediates in the synthesis of more complex molecules. researchgate.netmdpi.com A common strategy for incorporating the pyrrolidine moiety is to use readily available chiral precursors such as proline and its derivatives. mdpi.com These precursors can be modified to introduce the desired functionality before being coupled to the isoxazole ring system.

A powerful method for the synthesis of functionalized pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.org This reaction allows for the stereocontrolled construction of the pyrrolidine ring with a high degree of stereochemical diversity. rsc.org The resulting polysubstituted pyrrolidines can then be further elaborated to serve as intermediates in the synthesis of pyrrolidinyl-isoxazole analogues. acs.org

For instance, densely substituted pyrrolidines can be synthesized via a [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. acs.org The use of a silver carbonate catalyst allows for high regio- and diastereoselectivity. acs.org The resulting highly functionalized proline derivatives are valuable intermediates that can be transformed into a variety of complex heterocyclic systems. acs.org

Metal-Free and Environmentally Benign Synthetic Routes

In recent years, there has been a significant shift towards the development of metal-free and environmentally benign synthetic methodologies in organic chemistry. For the synthesis of isoxazoles, several eco-friendly strategies have been reported. One such approach is the use of deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, for the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles. core.ac.uk This method avoids the use of hazardous organic solvents and often simplifies the work-up procedure. core.ac.uk

Another green approach involves the use of ball-milling for the solvent-free synthesis of 3,5-disubstituted isoxazoles via a 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides. nih.gov This mechanochemical method can be performed catalyst-free or with a recyclable Cu/Al2O3 nanocomposite catalyst, reducing waste and energy consumption. nih.gov Furthermore, multicomponent reactions (MCRs) mediated by fruit juices, such as Cocos nucifera L. juice, have been developed for the eco-friendly synthesis of isoxazole derivatives. nih.gov

For the pyrrolidine component, catalyst- and solvent-free conditions have been developed for the synthesis of polysubstituted 2-pyrrolidinones via grinding and neat reactions at room temperature. researchgate.net Additionally, the use of surfactants in an aqueous medium allows for the metal-free synthesis of polysubstituted pyrroles, which can be precursors to pyrrolidines. rsc.org

Table 2: Comparison of Environmentally Benign Synthetic Methods

| Method | Key Features | Target Ring | Advantages | Ref. |

|---|---|---|---|---|

| Deep Eutectic Solvents (DES) | Use of choline chloride:urea as solvent | Isoxazole | Avoids hazardous organic solvents, simplified work-up | core.ac.uk |

| Ball-milling | Solvent-free mechanochemical synthesis | Isoxazole | Reduced waste and energy consumption, scalable | nih.gov |

| Fruit juice mediated MCR | Use of natural catalysts | Isoxazole | Eco-friendly, simple procedure | nih.gov |

| Grinding/Neat reaction | Catalyst- and solvent-free | Pyrrolidinone | Mild conditions, high yields, simple work-up | researchgate.net |

| Surfactants in water | Metal-free, aqueous medium | Pyrrole (B145914) | Environmentally friendly, good to excellent yields | rsc.org |

Catalytic Systems in Isoxazole and Pyrrolidine Synthesis

A wide array of catalytic systems have been developed to facilitate the efficient and selective synthesis of isoxazole and pyrrolidine rings. For isoxazole synthesis, both metal-based and organocatalytic systems are employed. While traditional methods often rely on metal catalysts, recent advancements have focused on developing milder and more selective catalytic protocols.

In the realm of pyrrolidine synthesis, catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands out as a highly versatile method. rsc.org This reaction can be catalyzed by various metal complexes and organocatalysts to achieve high levels of stereocontrol. For example, a squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition has been successfully used to synthesize complex isoxazole-containing 3,2′-pyrrolidinyl dispirooxindoles with excellent diastereoselectivities and enantioselectivities. rsc.org

Furthermore, the synthesis of densely substituted pyrrolidines has been achieved with high regio- and diastereoselectivity using Ag2CO3 as a catalyst in the 1,3-dipolar cycloaddition of azomethine ylides with N-tert-butanesulfinyl-1-azadienes. acs.org The development of novel catalytic systems continues to be a major focus in the synthesis of complex heterocyclic compounds like this compound.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. This technology has been successfully applied to the synthesis of both isoxazole and pyrrolidine derivatives.

For isoxazole synthesis, microwave irradiation significantly enhances the efficiency of 1,3-dipolar cycloaddition reactions. nih.govresearchgate.netmdpi.com For instance, a microwave-assisted, one-pot, three-component synthesis of 3,4,5-substituted isoxazoles has been developed, which dramatically reduces reaction times from days to just 30 minutes. organic-chemistry.org This method involves a Sonogashira coupling followed by an in-situ generation of nitrile oxides and their subsequent cycloaddition. organic-chemistry.org Metal-free, microwave-assisted 1,3-dipolar cycloadditions have also been reported for the synthesis of phenylisoxazoles. researchgate.net

The synthesis of pyrrolidine derivatives can also be expedited using microwave irradiation. Microwave-promoted iminyl radical cyclizations of O-phenyloximes tethered to alkenes provide a rapid route to functionalized pyrrolines. bohrium.comnsf.gov Additionally, microwave-assisted N-alkylation of NH pyrrolidine-fused chlorins has been demonstrated as a straightforward strategy for functionalization. nih.govresearchgate.net The application of microwave technology offers a significant advantage in the rapid and efficient synthesis of precursors for this compound and its analogues.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazoles

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (Conventional) | Yield (Microwave) | Ref. |

|---|---|---|---|---|---|

| Three-component synthesis of 3,4,5-substituted isoxazoles | Several days | 30 minutes | Moderate | Moderate to good | organic-chemistry.org |

| Synthesis of 3-substituted bis-isoxazole ethers | Not specified | Not specified | 31-92% | Not specified | nih.gov |

Synthesis of Sulfonylated 3,5-Dimethylisoxazole Derivatives

The introduction of a sulfonyl group onto the 3,5-dimethylisoxazole core can significantly modulate the biological activity of the resulting compounds. A key intermediate for the synthesis of these derivatives is 3,5-dimethylisoxazole-4-sulfonyl chloride. nih.govgoogle.comoakwoodchemical.com This reactive intermediate can be prepared by the sulfochlorination of 3,5-dimethylisoxazole. nih.govgoogle.com The reaction is typically carried out by treating 3,5-dimethylisoxazole with chlorosulfonic acid, often in the presence of thionyl chloride to improve the yield. google.com The two methyl groups on the isoxazole ring increase the electron density, favoring sulfochlorination at the 4-position. nih.gov

Once 3,5-dimethylisoxazole-4-sulfonyl chloride is obtained, it can be readily reacted with various nucleophiles, such as amines, to form the corresponding sulfonamides. nih.gov For example, the synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine was achieved by reacting the sulfonyl chloride with cytisine (B100878) in the presence of a base like pyridine. nih.gov This straightforward approach allows for the facile introduction of the 3,5-dimethylisoxazole-4-sulfonyl moiety onto a wide range of molecular scaffolds, enabling the exploration of their structure-activity relationships.

Table 4: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Ref. |

|---|

Structural Characterization Methodologies for 3,5 Dimethyl 4 Pyrrolidin 2 Ylisoxazole and Its Analogues

Spectroscopic Techniques

Spectroscopic methods are indispensable tools for probing the molecular structure of organic compounds. By interacting with molecules using different regions of the electromagnetic spectrum, these techniques reveal detailed information about the electronic environment of atoms, the nature of chemical bonds, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy for 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole would be expected to show distinct signals for each unique proton environment. The two methyl groups attached to the isoxazole (B147169) ring would likely appear as sharp singlets in the upfield region. The protons of the pyrrolidine (B122466) ring would present more complex splitting patterns (multiplets) due to spin-spin coupling between adjacent non-equivalent protons. The N-H proton of the pyrrolidine ring would typically appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the two methyl carbons, the carbons of the pyrrolidine ring, and the sp²-hybridized carbons of the isoxazole ring. The chemical shifts of the isoxazole ring carbons are particularly diagnostic of the heterocyclic structure. researchgate.netsciarena.com

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. nih.gov A COSY spectrum establishes correlations between protons that are coupled to each other (typically on adjacent carbons), helping to map out the proton network within the pyrrolidine ring. nih.gov HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov The HMBC experiment is vital as it reveals longer-range correlations (typically over two or three bonds) between protons and carbons, which helps to connect the different fragments of the molecule, such as linking the pyrrolidine ring to the correct position on the isoxazole core. nih.govnih.gov

Table 1: Hypothetical NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |

| ~1.80-2.20 (m, 4H) | Pyrrolidine CH₂ | ~25.0, 35.0 | Pyrrolidine CH₂ |

| ~2.35 (s, 3H) | Isoxazole-CH₃ | ~11.0 | Isoxazole-CH₃ |

| ~2.50 (s, 3H) | Isoxazole-CH₃ | ~12.0 | Isoxazole-CH₃ |

| ~3.00 (br s, 1H) | N-H | ||

| ~4.50 (t, 1H) | Pyrrolidine CH | ~60.0 | Pyrrolidine CH |

| ~115.0 | Isoxazole C4 | ||

| ~160.0 | Isoxazole C5 | ||

| ~168.0 | Isoxazole C3 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. icm.edu.pl For this compound (C₉H₁₄N₂O), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion ([M]⁺ or [M+H]⁺). nih.gov The nominal molecular weight is 166.22 g/mol . pharmaffiliates.com

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The fragmentation of isoxazole rings and their substituents has been a subject of detailed study. acs.org Cleavage of the pyrrolidine ring is also expected. Common fragmentation pathways for related heterocyclic compounds include the loss of small neutral molecules or radical species. scielo.br For instance, alpha-cleavage adjacent to the nitrogen atom in the pyrrolidine ring is a common fragmentation pathway for amines. libretexts.org The resulting fragmentation pattern serves as a molecular fingerprint, aiding in the structural confirmation.

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Possible Fragment Identity |

| 166 | [M]⁺ (Molecular Ion) |

| 151 | [M - CH₃]⁺ |

| 96 | [M - C₄H₈N]⁺ (Loss of pyrrolidinyl radical) |

| 70 | [C₄H₈N]⁺ (Pyrrolidinyl cation) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies.

For this compound, the IR spectrum would be expected to show several key absorption bands. These include C-H stretching vibrations for the methyl and pyrrolidine groups, N-H stretching of the secondary amine in the pyrrolidine ring, and characteristic stretching vibrations for the C=N and C=C bonds within the isoxazole ring. researchgate.netmkuniversity.ac.in The absence or presence of specific peaks provides valuable confirmation of the functional groups within the proposed structure. sciarena.com

Table 3: Expected Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 | N-H Stretch | Secondary Amine (Pyrrolidine) |

| 2850 - 3000 | C-H Stretch | Aliphatic (Methyl, Pyrrolidine) |

| ~1600 - 1650 | C=N Stretch | Isoxazole Ring |

| ~1450 - 1550 | C=C Stretch | Isoxazole Ring |

| ~1000 - 1250 | C-N Stretch | Amine |

| ~900 - 1100 | N-O Stretch | Isoxazole Ring |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The isoxazole ring contains a chromophore that absorbs UV radiation. The absorption spectrum, typically a plot of absorbance versus wavelength, will show one or more absorption maxima (λmax). The position and intensity of these maxima are characteristic of the electronic structure of the molecule. The analysis of UV-Vis spectra can help to confirm the presence of the isoxazole chromophore and study the effect of substituents on its electronic properties. researchgate.netnih.gov

X-ray Diffraction Analysis for Spatial Structure Determination

While spectroscopic methods provide invaluable information about molecular connectivity, X-ray diffraction analysis of a single crystal offers the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. mkuniversity.ac.innih.gov This powerful technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of every atom in the molecule. mdpi.comresearchgate.net

To perform this analysis, a suitable single crystal of the compound must first be grown. nih.gov This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. mdpi.com

For this compound, a single-crystal X-ray structure would confirm the planarity of the isoxazole ring and determine the conformation of the attached pyrrolidine ring (e.g., envelope or twist conformation). researchgate.net It would also reveal the relative stereochemistry if chiral centers are present and provide insights into intermolecular interactions, such as hydrogen bonding, in the crystal lattice. mkuniversity.ac.inmdpi.com This technique is considered the "gold standard" for structural proof. nih.gov

Table 4: Hypothetical Crystal Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.0 |

| b (Å) | ~12.0 |

| c (Å) | ~10.0 |

| β (°) | ~105.0 |

| Volume (ų) | ~930.0 |

| Z | 4 |

Mechanistic Insights and Theoretical Investigations of Isoxazole and Pyrrolidine Ring Formation and Reactivity

Reaction Pathway Elucidation for Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring is a cornerstone of heterocyclic chemistry, with the 1,3-dipolar cycloaddition reaction being the most prevalent and versatile method. rsc.orgresearchgate.net This reaction typically involves the addition of a nitrile oxide (the 1,3-dipole) to a dipolarophile, which can be an alkyne or an alkene, to form an isoxazole or isoxazoline (B3343090) ring, respectively. mdpi.commdpi.com

The general mechanism for the formation of a 3,5-disubstituted isoxazole, such as the core of 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole, involves the following key steps:

In-situ Generation of Nitrile Oxide : Nitrile oxides are often unstable and are therefore generated in the reaction mixture (in situ) from stable precursors. Common precursors include aldoximes, which are oxidized, or α-nitroketones. mdpi.commdpi.com For instance, the oxidation of an aldoxime with an oxidizing agent like N-chlorosuccinimide (NCS) or diacetoxyiodobenzene (B1259982) (PIDA) in the presence of a base generates the highly reactive nitrile oxide intermediate. researchgate.net

Cycloaddition : The generated nitrile oxide then rapidly undergoes a [3+2] cycloaddition reaction with a dipolarophile. To form a 3,5-dimethylisoxazole (B1293586) core, the reaction would involve acetonitrile (B52724) oxide (generated from acetaldoxime) and a propyne (B1212725) derivative.

Two primary mechanistic pathways have been proposed for the 1,3-dipolar cycloaddition: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical intermediate. rsc.org While the concerted pathway has been widely accepted, computational studies have shown that the mechanism can be influenced by factors such as the nature of the reactants, solvent, and the presence of catalysts. rsc.orgnsf.gov For example, metal-catalyzed cycloadditions may proceed through distinct, non-concerted pathways involving metallacycle intermediates. organic-chemistry.org

Regiochemical Control in 1,3-Dipolar Cycloadditions and Condensations

A significant challenge in the synthesis of substituted isoxazoles is controlling the regiochemistry of the cycloaddition. The reaction between an unsymmetrical nitrile oxide and an unsymmetrical alkyne can potentially yield two different regioisomers. For the synthesis of this compound, achieving the desired 3,5-substitution pattern is critical.

The regioselectivity of 1,3-dipolar cycloadditions is influenced by a combination of steric and electronic factors, as well as reaction conditions. nih.gov

Electronic Effects : The regiochemical outcome is often governed by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. The reaction proceeds through the pathway that involves the smallest energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nih.gov

Steric Effects : Bulky substituents on either the nitrile oxide or the dipolarophile can sterically hinder one reaction pathway, favoring the formation of a specific regioisomer.

Reaction Conditions : The choice of solvent, temperature, and catalysts can dramatically influence regioselectivity. For example, in the cyclocondensation of β-enamino diketones with hydroxylamine (B1172632), the use of different solvents or the addition of a Lewis acid like BF₃·OEt₂ can direct the reaction to produce different isoxazole regioisomers. nih.gov Similarly, copper(I)-catalyzed cycloadditions are known for their high regioselectivity, typically yielding 3,5-disubstituted isoxazoles from terminal alkynes. organic-chemistry.org

| Factor | Influence on Regioselectivity | Example | Reference(s) |

| Solvent | Can alter the reaction pathway by stabilizing different transition states. | In the reaction of β-enamino diketones with hydroxylamine, changing the solvent can favor different regioisomers. | nih.gov |

| Lewis Acid Catalyst | Coordinates to reactants, altering their electronic properties and steric hindrance. | BF₃·OEt₂ can be used to selectively access 3,4-disubstituted isoxazoles. | nih.gov |

| Substrate Structure | Electronic and steric properties of substituents on the dipole and dipolarophile. | Using vinylphosphonates with a leaving group allows for the controlled synthesis of 3,5- and 3,4-disubstituted isoxazoles. | rsc.org |

| Metal Catalyst | Can dictate the regiochemical outcome through specific coordination. | Copper(I) and Ruthenium(II) catalysts are widely used for regioselective isoxazole synthesis. | organic-chemistry.orgresearchgate.net |

Computational Chemistry Approaches for Mechanistic Understanding

Theoretical investigations provide invaluable atomic-level insights into reaction mechanisms, complementing experimental findings. Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for studying the formation and reactivity of isoxazole and pyrrolidine (B122466) rings.

DFT has become a standard tool for elucidating the mechanisms of organic reactions, including the 1,3-dipolar cycloadditions that form isoxazoles. nih.govresearchgate.net These studies can:

Map Reaction Pathways : DFT calculations can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. nsf.gov

Calculate Activation Energies : By determining the energies of transition states, DFT can predict the feasibility of a proposed reaction pathway and explain experimentally observed reaction rates and regioselectivity. nih.gov For instance, DFT studies have been used to compare the activation barriers for the formation of different regioisomers in cycloaddition reactions, with the results often showing excellent agreement with experimental product distributions. researchgate.net

Analyze Catalyst Effects : Computational models can elucidate the role of catalysts. DFT calculations have shown that a Lewis acid like TiCl₄ can change the mechanism of an inverse electron-demand hetero-Diels-Alder reaction of an isoxazole from a concerted to a lower-energy, stepwise pathway. nsf.govrsc.org

Investigate Electronic Structure : DFT provides information about the electronic properties of molecules, such as orbital energies (HOMO/LUMO), which are crucial for understanding reactivity and selectivity in cycloaddition reactions. nih.govoulu.fi

| Study Focus | Method | Key Findings | Reference(s) |

| Regioselectivity of [3+2] Cycloaddition | DFT/B3LYP | Global reactivity indexes derived from DFT explain the experimentally observed regioselectivity in the formation of a bis-isoxazole. | nih.govresearchgate.net |

| Mechanism of Pyridine (B92270) formation from Isoxazole | DFT B3LYP-D3 | A Lewis acid (TiCl₄) alters the reaction pathway from a high-energy concerted cycloaddition to a lower-energy stepwise addition. | nsf.govrsc.org |

| Dissociation of Deprotonated Isoxazole | B3LYP/6-31+G* | On-the-fly classical trajectory simulations revealed detailed atomic-level dissociation mechanisms. | acs.org |

| Core Electron Binding Energies of Isoxazole | DFT | Calculated core binding energies for C, N, and O atoms were in good agreement with experimental gas-phase values. | oulu.fi |

While DFT is excellent for studying static structures and reaction energetics, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov In the context of this compound, MD simulations can be used to:

Explore Conformational Landscapes : The pyrrolidine ring is not planar and can adopt various "puckered" conformations. MD simulations can explore the conformational flexibility of the pyrrolidinyl group and how its orientation affects the properties of the entire molecule.

Simulate Solvation Effects : MD can explicitly model solvent molecules, providing a more realistic understanding of how the solvent influences reaction dynamics, conformational preferences, and intermolecular interactions.

Study Ligand-Receptor Stability : For bioactive molecules, MD simulations are frequently used to assess the stability of a compound within a biological target's binding site, confirming docking predictions and providing insights into binding thermodynamics. nih.govnih.govresearchgate.net These principles can also be applied to understand the stability of reaction intermediates in a complex environment.

Intermolecular and Intramolecular Interactions Governing Reactivity

The chemical reactivity of this compound is governed by a network of intermolecular and intramolecular interactions.

Intermolecular Interactions: The isoxazole ring, with its nitrogen and oxygen heteroatoms, can act as a hydrogen bond acceptor, allowing it to interact with protic solvents like water. edu.krdresearchgate.net The pseudo-aromatic nature of the ring also allows for π-π stacking interactions with other aromatic systems. edu.krd These non-covalent interactions can influence solubility, crystal packing, and interactions with biological targets. Theoretical studies have been employed to analyze the stabilization energies and geometries of adducts formed between isoxazole and water, confirming that hydrogen bonding to the nitrogen atom is generally more stable. researchgate.net

Electronic Effects : The pyrrolidine ring, as a secondary amine, is an electron-donating group, which can influence the electron density of the isoxazole ring, affecting its susceptibility to electrophilic or nucleophilic attack. The basicity of the pyrrolidine nitrogen is a key feature of its chemical character. nih.gov

Steric Hindrance : The substituents on the isoxazole ring create a specific steric environment. The pyrrolidinyl group at the 4-position and the methyl group at the 5-position can sterically hinder access to adjacent atoms, directing the approach of reagents in chemical reactions.

Intramolecular Cyclization : The formation of the pyrrolidine ring itself often relies on intramolecular interactions. Synthetic strategies for pyrrolidines frequently involve the intramolecular cyclization of acyclic precursors, where the molecule folds to allow for ring-closing bond formation. nih.govmdpi.com These reactions, such as the intramolecular carboamination of unactivated olefins, are governed by the geometric feasibility of the transition state. nih.gov

In Vitro Biological Activities and Pharmacological Potential of 3,5 Dimethyl 4 Pyrrolidin 2 Ylisoxazole and Its Derivatives

Anticancer and Cytotoxic Activities in Cellular Models

Isoxazole-containing compounds have shown significant potential as anticancer agents, acting through various mechanisms such as the inhibition of heat shock protein 90 (HSP90), aromatase, and various kinases, as well as the induction of apoptosis. nih.govresearchgate.net The cytotoxic effects of these derivatives have been evaluated across a broad spectrum of human cancer cell lines.

Derivatives of the isoxazole (B147169) scaffold have demonstrated significant antiproliferative and pro-apoptotic activities against leukemia cell lines. In studies on the human myelogenous leukemia K562 cell line, several 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives showed potent effects. nih.gov For instance, some compounds inhibited K562 cell proliferation with IC₅₀ values in the nanomolar range. nih.gov Specifically, compounds designated as 1 , 2 , 3 , 4 , 5 , and 6 exhibited IC₅₀ values of 71.57 nM, 18.01 nM, 44.25 nM, 70.1 nM, 35.2 nM, and 45.43 nM, respectively. nih.gov

Furthermore, these derivatives were found to induce both early and late apoptosis in K562 cells. nih.gov Certain isoxazoles, such as compounds 4 , 7 , 8 , 9 , and 11 , were particularly effective, inducing apoptosis in over 50% of the cells. nih.gov In the HL-60 leukemia cell line, a 3,5-diaryl-4,5-dihydroisoxazole derivative showed an IC₅₀ value of 19.14 µM. acs.org Another study focused on 3,5-dimethylisoxazole (B1293586) derivatives as BRD4 inhibitors found that a specific derivative, compound 11h , potently inhibited cell proliferation in HL-60 and MV4-11 cell lines with IC₅₀ values of 0.120 µM and 0.09 µM, respectively. nih.gov

Table 1: Antiproliferative Activity of Isoxazole Derivatives in Leukemia Cell Lines

| Compound/Derivative Class | Cell Line | IC₅₀ Value | Source |

|---|---|---|---|

| Isoxazole Derivative 2 | K562 | 18.01 ± 0.69 nM | nih.gov |

| Isoxazole Derivative 5 | K562 | 35.2 ± 6.2 nM | nih.gov |

| Isoxazole Derivative 3 | K562 | 44.25 ± 10.9 nM | nih.gov |

| 3,5-diaryl-4,5-dihydroisoxazole | HL-60 | 19.14 ± 0.18 μM | acs.org |

The anticancer potential of isoxazole derivatives has also been investigated in prostate cancer models. A study on isoxazole-based chalcones and dihydropyrazoles reported that dihydropyrazole derivatives exhibited notable anticancer activity against prostate cancer cell lines. mdpi.com Specifically, compounds 45 and 39 showed potent activity with IC₅₀ values of 2 ± 1 µg/mL and 4 ± 1 µg/mL, respectively. mdpi.com

In evaluations using the PC-3 human prostate cancer cell line, synthetic derivatives of bile acids containing an isoxazole moiety demonstrated complete inhibition of cell proliferation. mdpi.comnih.gov Steroidal derivatives featuring an isoxazole fragment have been shown to affect androgen receptor signaling, a key pathway in prostate cancer. mdpi.com One such compound significantly impacted the growth of PC-3 cells. mdpi.com Additionally, other classes of heterocyclic compounds, such as 2,3-dihydroquinazolin-4(1H)-one analogues, have shown concentration-dependent cytotoxicity against PC-3 and DU145 prostate cancer cells. nih.gov

Table 2: Anticancer Activity of Related Derivatives in Prostate Cancer Cell Lines

| Compound/Derivative Class | Cell Line | IC₅₀ Value | Source |

|---|---|---|---|

| Dihydropyrazole Derivative 45 | Prostate | 2 ± 1 µg/mL | mdpi.com |

| Dihydropyrazole Derivative 39 | Prostate | 4 ± 1 µg/mL | mdpi.com |

| Dihydroquinazolinone C5 | PC-3 | < 15 µM | nih.gov |

Research has extended to the effects of isoxazole-related compounds on lung cancer cells. While direct studies on 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole are not detailed in the provided sources, related structures have been assessed. For instance, pyrrolidone derivatives have been tested against the A549 human non-small cell lung cancer cell line. researchgate.net Similarly, hybrid Schiff bases containing 1,3,4-oxadiazole (B1194373) rings were evaluated for anti-proliferative activity on A549 cells. mdpi.com

A metabolite of 3,5-dimethylaniline, 3,5-dimethylaminophenol (3,5-DMAP), caused a dose-dependent increase in cytotoxicity in A549 cells, with an IC₅₀ of 45 µM. nih.gov This compound induced oxidative stress, DNA damage, and apoptosis. nih.gov Furthermore, certain pyrazole (B372694) derivatives were tested for cytotoxicity against A549 cells, with one compound showing an effective concentration (EC₅₀) of 220.20 µM, indicating its potential to inhibit human lung adenocarcinoma cell growth. mdpi.com

The antiproliferative effects of isoxazole derivatives have been evaluated against various breast cancer cell lines. rsc.orgnih.gov One study identified a quinoline-benzimidazole hybrid compound that showed an excellent antiproliferative effect with a significant IC₅₀ value of 0.59 μM against the human breast cancer BT-474 cell line. researchgate.net Further investigation revealed that this compound induces apoptosis. researchgate.net

Other research has focused on different isoxazole derivatives against other breast cancer cell lines like MCF-7. A series of 5-(thiophen-2-yl)isoxazoles were synthesized and evaluated, with the derivative TTI-6 emerging as a potent agent against MCF-7 cells, with an IC₅₀ value of 1.91 μM. rsc.orgnih.gov Another class of 3,5-disubstituted isoxazole derivatives was tested against the MDA-MB 231 breast cancer cell line, with one compound showing a GI₅₀ (concentration for 50% growth inhibition) value of 46.3 μg/mL. impactfactor.org

A key mechanism behind the anticancer activity of isoxazole derivatives is their ability to modulate cell cycle progression and induce apoptosis. nih.gov Studies in K562 leukemia cells showed that these compounds can trigger apoptosis, which is associated with the activation of the erythroid differentiation program. nih.gov

In prostate cancer cells, synthetic derivatives of bile acids have been shown to arrest the cell cycle at the G1 phase. nih.gov This effect was linked to an increased expression of the Cdk inhibitor p21WAF1/CIP1 in a p53-independent manner. nih.gov The induced p21WAF1/CIP1 proteins were found to associate with Cdk2. nih.gov In A549 lung cancer cells, the metabolite 3,5-DMAP was found to induce apoptotic markers such as p53, Bad, and Bax, while decreasing the anti-apoptotic protein Bcl-2. nih.gov This initiated caspase 3-mediated apoptosis. nih.gov Furthermore, some 3,5-dimethylisoxazole derivatives have been shown to downregulate c-Myc levels in HL-60 cells, a critical factor in cell proliferation. nih.gov Other related pyrrole-based compounds act as inhibitors of Myeloid cell leukemia 1 (Mcl-1), a key negative regulator of apoptosis belonging to the Bcl-2 family, thereby activating the apoptosis signal pathway. nih.gov

Anti-inflammatory Properties and Mechanistic Evaluation

Beyond their anticancer effects, isoxazole and pyrrolidine (B122466) derivatives possess a broad spectrum of biological activities, including anti-inflammatory properties. researchgate.netnih.gov The anti-inflammatory mechanism of these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation. nih.gov

Research into new pyrrolidine derivatives has identified compounds with significant anti-inflammatory and analgesic effects. nih.gov In silico studies suggest these effects may be mediated through the inhibition of COX-1 and COX-2 enzymes. nih.govresearchgate.net Similarly, various novel 3-phenyl-5-furan isoxazole derivatives have been evaluated for their anti-inflammatory activity, with some exhibiting potent inhibition of COX-2. nih.gov The development of dual inhibitors of COX and 5-lipoxygenase (LOX) represents a modern approach in anti-inflammatory therapy, and various pyrrole (B145914) derivatives have been investigated for this dual activity. researchgate.netresearchgate.net The structural features of the isoxazole ring allow it to serve as a core for designing selective COX-2 inhibitors, which can offer anti-inflammatory benefits with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.govmdpi.com

Inhibition of Nitric Oxide (NO) and Interleukin-8 (IL-8) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key factor in the pathophysiology of inflammation. nih.gov Consequently, the inhibition of NO production is a critical target for anti-inflammatory drug development. nih.gov Studies on related heterocyclic compounds, such as 1,3,4-oxadiazole derivatives, have shown that these agents can significantly reduce inflammatory markers, including NO. nih.gov For instance, certain oxadiazole derivatives displayed potent anti-inflammatory activity by reducing NO levels. nih.gov While direct studies on this compound are limited, the broader class of azole-containing compounds is known to modulate inflammatory pathways. mdpi.com

Interleukin-8 (IL-8), a proinflammatory chemokine, plays a crucial role in the recruitment and activation of neutrophils, contributing to inflammatory responses. nih.gov Modulating IL-8 production or its interaction with its receptors is a promising strategy for treating inflammatory conditions. nih.govnih.gov Research into phosphodiesterase-4 (PDE4) inhibitors has identified serum IL-8 levels as a potential predictor of treatment response in inflammatory diseases, suggesting a link between these pathways. nih.gov While specific data on this compound's effect on IL-8 is not extensively detailed, the anti-inflammatory profile of related isoxazole derivatives suggests potential activity in modulating such cytokine pathways. mdpi.com

Modulation of Cyclooxygenase (COX) Enzymes (e.g., COX-2 selectivity)

A significant area of investigation for isoxazole derivatives is their role as inhibitors of cyclooxygenase (COX) enzymes. nih.govaalto.fi The therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of the COX-1 isoform. mdpi.commdpi.com Therefore, developing selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. nih.govnih.gov

Isoxazole-containing compounds have been successfully developed as selective COX-2 inhibitors, with the drug valdecoxib (B1682126) being a notable example. nih.gov Research has shown that the isoxazole scaffold is effective in achieving COX-2 selectivity. aalto.fi Studies on various novel isoxazole derivatives have demonstrated potent COX-2 inhibitory activity with high selectivity indices. For example, certain synthesized isoxazole derivatives showed potent inhibition of the COX-2 enzyme with IC50 values in the sub-micromolar range, comparable to the standard drug celecoxib. nih.govresearchgate.netnih.gov The selectivity for COX-2 is often attributed to the ability of the molecule's structure, such as a phenyl sulfonamide moiety, to fit into a specific side pocket present in the COX-2 active site but absent in COX-1. nih.gov

| Compound Series | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |

|---|---|---|---|---|

| Novel Isoxazoles (C3) | 22.57 ± 1.11 | 0.93 ± 0.01 | 24.26 | nih.gov |

| Novel Isoxazoles (C5) | 35.55 ± 1.23 | 0.85 ± 0.04 | 41.82 | nih.gov |

| Novel Isoxazoles (C6) | 33.95 ± 0.98 | 0.55 ± 0.03 | 61.73 | nih.gov |

| Thiophene (B33073) Carboxamide (VIIa) | 19.5 | 0.29 | 67.24 | rsc.org |

| Celecoxib (Reference) | 14.2 | 0.42 | 33.8 | rsc.org |

Antimicrobial Activities (Antibacterial and Antifungal)

Isoxazole and its derivatives have been extensively studied for their broad-spectrum antimicrobial potential against a range of pathogenic microorganisms, including bacteria and fungi. ipindexing.comresearchgate.net The pyrrolidine ring, also present in the target compound, is another heterocyclic structure known to be a component of molecules with antimicrobial properties. nih.govbiointerfaceresearch.com

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

Derivatives of isoxazole have shown noteworthy activity against various Gram-positive bacteria. In several studies, newly synthesized compounds incorporating the isoxazole ring were tested against species such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis. Some derivatives exhibited moderate to significant antibacterial effects, with their potency influenced by the nature and position of substituents on the molecular scaffold. nih.govmdpi.com For example, certain isoxazole-dihydropyrazole hybrids showed promising potency against these bacteria. nih.gov In another study, specific thiazole-based pyrrolidine derivatives demonstrated selective activity against S. aureus and B. cereus. biointerfaceresearch.com

Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella typhi)

The efficacy of isoxazole derivatives also extends to Gram-negative bacteria, which are often more challenging to treat due to their complex outer membrane. Research on triazole-isoxazole hybrids has identified compounds with remarkable activity against Escherichia coli and Pseudomonas aeruginosa. mdpi.com One specific hybrid compound, 7b, demonstrated a significant inhibition zone against E. coli and was also effective against P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 15 mg/mL and 30 mg/mL, respectively. mdpi.com The introduction of specific chemical groups, such as a thiophene moiety, to the isoxazole ring has been shown to increase antimicrobial activity against strains like E. coli and P. aeruginosa. nih.gov

| Compound/Derivative Type | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrrolidine Derivative (Compound 5) | Staphylococcus aureus | 32-128 | nih.govresearchgate.net |

| Pyrrolidine Derivative (Compound 8) | Staphylococcus aureus | 16-64 | nih.govresearchgate.net |

| 1,3-Oxazol-5(4H)-one (Compound 4) | Staphylococcus aureus | 125 | mdpi.com |

| 1,3-Oxazol-5(4H)-one (Compound 4) | Bacillus subtilis | 125 | mdpi.com |

| Isoxazole Derivative (PUB9) | Staphylococcus aureus | <0.125 | nih.gov |

| Isoxazole Derivative (PUB9) | Pseudomonas aeruginosa | 125 | nih.gov |

| Isoxazole Derivative (PUB9) | Candida albicans | 125 | nih.gov |

| Isoxazole Derivative (PUB10) | Staphylococcus aureus | 125 | nih.gov |

| Triazole-Isoxazole Hybrid (7b) | Escherichia coli | 15,000 | mdpi.com |

| Triazole-Isoxazole Hybrid (7b) | Pseudomonas aeruginosa | 30,000 | mdpi.com |

Antifungal Efficacy (e.g., Aspergillus spp., Penicillium chrysogenum, Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

The antifungal potential of isoxazole derivatives is a significant area of research, driven by the need for new treatments against fungal infections. mdpi.com Studies have demonstrated the efficacy of these compounds against a variety of fungal pathogens. researchgate.net Dihydropyrazole derivatives of isoxazole, for instance, have shown tremendous antifungal activity, in some cases superior to the standard drug fluconazole. nih.gov Certain isoxazole-based compounds have been identified as excellent growth inhibitors of Candida albicans. mdpi.comnih.gov In one study, compounds PUB14 and PUB17 displayed selective antifungal activity against C. albicans without affecting beneficial microbiota. mdpi.comnih.gov Another investigation found that an isoxazole derivative containing a phenyl group showed an antimicrobial effect against a C. albicans strain. mdpi.com

Impact on Pathogenic Biofilm Formation

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. nih.gov Disrupting biofilm formation is a key strategy to combat persistent infections. nih.gov Isoxazole derivatives have emerged as promising anti-biofilm agents. mdpi.com Specific derivatives, such as PUB9 and PUB10, were found to be capable of reducing more than 90% of biofilm-forming cells of S. aureus, P. aeruginosa, and C. albicans. nih.gov This striking ability to eradicate established biofilms highlights the potential of isoxazole-based compounds as novel therapies for biofilm-associated infections. mdpi.comnih.gov

Antileishmanial Activity

Leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, remains a significant global health issue. Research into novel therapeutic agents is ongoing, with various heterocyclic compounds, including isoxazole derivatives, being investigated for their potential.

Substituted isoxazoles have demonstrated notable efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. Studies on a library of 3-nitroisoxazoles and 3-aminoisoxazoles revealed that several compounds exhibited significantly better inhibition of both the promastigote and amastigote stages of the parasite compared to the standard drug, Miltefosine. nih.gov For instance, certain 3-nitro-isoxazole-4-carboxamides showed that having a 2,4-dichlorophenyl group at the C-5 position of the isoxazole ring was favorable for bioactivity. nih.gov Furthermore, 3,5-bisphenyl isoxazoles have been reported to possess moderate antileishmanial properties against L. amazonensis, potentially by interfering with the parasite's trypanothione (B104310) reductase enzyme. nih.gov These findings highlight the potential of the isoxazole scaffold as a basis for the development of new antileishmanial drugs.

Antioxidant Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Consequently, compounds with antioxidant properties are of great interest. Derivatives of pyrrolidin-2-one and isoxazole have been evaluated for their ability to scavenge free radicals.

In one study, a series of newly synthesized pyrrolidin-2-one derivatives were assessed for their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. researchgate.net The results indicated that most of the synthesized compounds were potent or moderate antioxidants when compared against a gallic acid standard. researchgate.net Similarly, the antioxidant activity of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives was tested, identifying 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one as a promising radical scavenger. nih.gov

Another study focused on a novel isoxazole derivative, 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, and evaluated its antioxidant capacity through DPPH and nitric oxide free radical scavenging assays. japsonline.com The compound demonstrated superior DPPH scavenging ability compared to the synthetic antioxidant butylated hydroxytoluene (BHT) and was comparable to the standard, ascorbic acid. japsonline.com It also showed significant activity in scavenging nitric oxide free radicals. japsonline.com

Table 1: DPPH Radical Scavenging Activity of an Isoxazole Derivative

| Compound | Concentration (µM) | % DPPH Scavenging |

|---|---|---|

| 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | 100 | 84.64 |

| Ascorbic Acid (Standard) | 100 | 87.15 |

Data sourced from Journal of Applied Pharmaceutical Science. japsonline.com

Enzyme Inhibition Studies

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. nih.gov Isoxazole derivatives have been identified as a class of inhibitors that can bind to the active site of CA enzymes. nih.gov

In vitro enzymatic activity assays have been conducted on various isoxazole derivatives to determine their inhibitory potential against CA. One study synthesized (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one derivatives and tested them against CA. The results showed that compound AC2 was the most potent inhibitor with an IC₅₀ value of 112.3 ± 1.6 μM, while compound AC3 also showed significant inhibition with an IC₅₀ of 228.4 ± 2.3 μM. nih.gov Other studies on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides have also shown potent inhibition against various human CA (hCA) isoforms, including the tumor-associated hCA IX and XII. nih.gov

Table 2: In Vitro Carbonic Anhydrase Inhibition by Isoxazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| AC2 | Carbonic Anhydrase | 112.3 ± 1.6 |

Data sourced from Molecules (MDPI). nih.gov

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes crucial for regulating cell metabolism, proliferation, and survival. nih.gov The delta (δ) isoform, PI3Kδ, is primarily expressed in leukocytes and plays a key role in the development and function of immune cells. nih.govnih.gov Consequently, PI3Kδ inhibitors have emerged as important therapeutic agents, particularly for the treatment of B-cell malignancies like chronic lymphocytic leukemia and certain lymphomas. nih.gov The anti-tumor activity of these inhibitors is believed to be mediated not only by a direct effect on cancer cells but also by modulating the immune response within the tumor microenvironment. nih.gov While specific data on this compound is not available, the development of selective PI3Kδ inhibitors is an active area of research in oncology.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is critical for the normal development of hematopoietic stem cells. researchgate.net Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. researchgate.netsemanticscholar.org This makes FLT3 a key therapeutic target in AML.

Various heterocyclic scaffolds have been investigated as potential FLT3 inhibitors. A novel inhibitor, compound 17 , demonstrated potent activity against the FLT3-ITD mutant with an IC₅₀ of 0.8 nM and exhibited high selectivity over the c-KIT kinase. nih.gov This compound effectively inhibited the proliferation of FLT3-ITD-positive AML cell lines (MV4-11 and MOLM-13) and was also active against acquired resistance mutations. nih.gov Another study identified a series of imidazo[1,2-b]pyridazines with high potency against FLT3, where compound 34f showed nanomolar inhibitory activity against both recombinant FLT3-ITD (IC₅₀ = 4 nM) and the FLT3-D835Y mutant (IC₅₀ = 1 nM). researchgate.net

Table 3: Inhibitory Activity of Selected Compounds against FLT3 Kinase

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| 17 | FLT3-ITD | 0.8 |

| 34f | FLT3-ITD | 4 |

Data sourced from Journal of Medicinal Chemistry and International Journal of Molecular Sciences. researchgate.netnih.gov

Casein kinase 1 (CK1) is a family of serine/threonine protein kinases involved in regulating crucial cellular processes, including WNT and p53 signaling pathways. nih.gov The delta isoform, CK1δ, is overexpressed in several cancers, correlating with reduced survival rates, making it an attractive target for cancer therapy. nih.gov

A study focused on modifying a 3,4-diaryl-isoxazole-based CK1 inhibitor by incorporating chiral pyrrolidine scaffolds. nih.gov This structure-based drug design aimed to extend the pharmacophore into the ribose pocket of the ATP binding site to develop more potent and selective inhibitors. The resulting compounds were tested for their inhibitory activity against CK1δ. While the specific inhibitory concentrations for the new derivatives were part of a broader screening, the parent isoxazole compound (8 ) was previously reported as a nanomolar inhibitor of CK1δ. nih.gov The study confirmed that the addition of chiral "ribose-like" pyrrolidine scaffolds has significant potential for modifying the pharmacological activity of such compounds. nih.gov

Other Pharmacological Profiles

The isoxazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. ijpca.orgresearchgate.netrsc.org Modifications to the isoxazole ring structure have produced a high degree of chemical diversity, leading to the development of novel therapeutic agents with enhanced potency. ijpca.org Research has unveiled a variety of pharmacological profiles for isoxazole-containing compounds, including antinociceptive, anticonvulsant, antidepressant, immunosuppressant, GABA-A antagonism, sodium channel modulation, and antitubercular effects. ijpca.orgnih.gov

Antinociceptive Activity

Certain pyrrolidine-2,5-dione derivatives have shown effectiveness in models of tonic and neuropathic pain. nih.govnih.govnih.govresearchgate.netnih.gov Similarly, novel 3-substituted-isoxazole-4-carboxamide derivatives have been synthesized and evaluated for their antinociceptive potential, displaying low to moderate analgesic activity in acetic acid-induced writhing and hot plate assays in mice. nih.gov One derivative, compound B2, which features a methoxy (B1213986) (-OCH3) group, exhibited high analgesic activity compared to the standard, tramadol. nih.gov Further investigation revealed that the analgesic effects of compounds A3 and B2 are mediated through a non-opioid receptor pathway. nih.gov Molecular docking studies of these compounds against non-opioid targets like COX-1, COX-2, and the human capsaicin (B1668287) receptor (HCR) showed binding energies ranging from -7.5 to -9.7 kcal/mol, suggesting these as potential lead molecules for pain management. nih.gov

Anticonvulsant Activity

The isoxazole nucleus is a component of various antiepileptic agents. ijpca.org Studies on novel bicyclic isoxazole analogues have demonstrated significant anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in rats. clinicaltrials.gov Specifically, compounds with a nitrated aromatic ring at the C-5 position and a hydroxyl-substituted phenyl ring at the C-3 position of the isoxazole ring showed maximum protection against convulsions. clinicaltrials.gov

A series of (5-amino-1,2,4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives has also been investigated. nih.gov Within this series, the compound (5-amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone, designated 5c, was identified as the most potent, with an ED50 value of 6.20 mg/kg in the MES test and a protective index greater than 48.38, significantly higher than the reference drug phenytoin. nih.gov The mechanism for some of these derivatives is believed to involve the modulation of sodium channels. nih.gov

Antidepressant Activity

Isoxazole derivatives have been explored for their potential as antidepressant agents. nih.gov One study identified a potent and selective histamine (B1213489) H3 receptor antagonist, 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide (compound 3h). This compound was active in forced-swimming tests, suggesting potential therapeutic utility as an anti-depressive agent. The stimulation of Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazole Propionic Acid (AMPA) receptors has also been identified as a critical component of the antidepressant response for certain agents. clinicaltrials.gov

Immunosuppressant Activity

The isoxazole ring is a core component of several compounds with immunoregulatory properties. nih.gov For instance, the antirheumatic drug Leflunomide contains an isoxazole moiety. ijpca.org A series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM1–MM10) were synthesized and shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) to varying degrees. researchgate.net

One compound from this series, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3), was selected for further study due to its strong antiproliferative activity and lack of toxicity. researchgate.net MM3 was found to inhibit the production of tumor necrosis factor (TNF-α) and induce strong increases in the expression of caspases, Fas, and NF-κB1 in Jurkat cells, indicating a proapoptotic mechanism for its immunosuppressive action. researchgate.net

GABA A Antagonism

Certain isoxazole derivatives have been identified as competitive antagonists of the GABA-A receptor. These compounds inhibit the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. nih.gov Examples of isoxazole-based GABA-A antagonists include 4-(3-biphenyl-5-(4-piperidyl)-3-isoxazole (also known as 3-biphenyl-4-PIOL) and a series of 4-aryl- or 4-arylalkyl-substituted 3-isoxazolol analogues. nih.govnih.gov One such analogue, 4-(2-naphthylmethyl)-5-(4-piperidyl)-3-isoxazolol, demonstrated higher affinity for the GABA-A receptor site than the standard antagonist SR 95531. nih.gov

Sodium Channel Modulation

Modulation of voltage-gated sodium channels is a key mechanism of action for many anticonvulsant drugs. nih.govwikipedia.org A series of novel (5-amino-3-substituted-1,2,4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives were synthesized and evaluated as sodium channel blockers and anticonvulsant agents. nih.gov The most potent compound, 5c, demonstrated an ED50 of 6.20 mg/kg in the maximal electroshock (MES) test. nih.gov In vitro studies confirmed that selected derivatives from this series modulate sodium channel activity, suggesting this as their likely mechanism of action. nih.gov

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. nih.gov The isoxazole scaffold has been identified as a promising starting point for the development of such agents. ijrrjournal.com A series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides showed potent bactericidal activity against M. tuberculosis strains, accompanied by low cytotoxicity toward eukaryotic cells. nih.gov Further medicinal chemistry efforts led to the design of improved compounds, such as 42g and 42l, which maintained good antitubercular activity while avoiding rapid metabolic degradation. nih.gov Other research has shown that 3-Methyl-4-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl) phenylhydrazono]-5-isoxazolones are active against M. tuberculosis H37Rv at a concentration of 6.25 μg/mL. scispace.com Specifically, compound 5b, containing a cyclohexyl moiety, showed the highest inhibition at 87%. scispace.com

Table 1: Antitubercular Activity of Selected Isoxazole Derivatives This table is interactive. You can sort and filter the data.

Table 2: Anticonvulsant and Sodium Channel Modulation Activity of Selected Isoxazole Derivatives This table is interactive. You can sort and filter the data.

Table 3: Diverse Pharmacological Activities of Other Isoxazole Derivatives This table is interactive. You can sort and filter the data.

Structure Activity Relationship Sar Studies and Rational Design Principles for 3,5 Dimethyl 4 Pyrrolidin 2 Ylisoxazole Analogues

Influence of Substituents on Isoxazole (B147169) Ring on Biological Activity

The isoxazole ring is a versatile scaffold in medicinal chemistry, and the nature and position of its substituents profoundly influence the biological activity of its derivatives. The 3,5-dimethyl substitution pattern is particularly significant, as this moiety can act as an effective mimic for acetylated lysine (B10760008) (KAc), enabling it to bind to bromodomains, which are epigenetic therapeutic targets.

Research into 3,5-dimethylisoxazole (B1293586) derivatives has demonstrated that modifications at the C4 position are critical for activity. For instance, attaching various aryl groups to the C4 position can modulate binding affinity and selectivity for different biological targets. SAR studies on trisubstituted isoxazoles have revealed that introducing a hydrogen bond-donating N-heterocycle, such as a pyrrole (B145914), at the C5 position can significantly enhance potency by forming additional polar interactions with target proteins.

The electronic properties of substituents also play a vital role. Electron-withdrawing or electron-donating groups on aryl substituents attached to the isoxazole core can alter the molecule's interaction with target residues. For example, in a series of (E)-3,5-dimethyl-4-(R-phenyldiazenyl)isoxazoles, the nature of the 'R' group on the phenyl ring led to a wide range of cytotoxic activities against leukemia cell lines, with methyl (CH3) and chlorine (Cl) substituents showing the highest potency. This highlights that even subtle changes to the substitution pattern can lead to significant variations in biological outcomes.

| Compound Series | Substituent Position | Substituent Type | Observed Effect on Activity | Reference Target/Assay |

|---|---|---|---|---|

| 3,5-Dimethylisoxazole Derivatives | General | 3,5-Dimethyl groups | Acts as an acetyl-lysine (KAc) mimic | Bromodomains (e.g., BRD4) |

| Trisubstituted Isoxazoles | C5 | Pyrrole (H-bond donor) | Increased potency via polar interactions | RORγt |

| (E)-3,5-dimethyl-4-(R-phenyldiazenyl)isoxazoles | C4 (via phenyldiazenyl linker) | R = 4-CH3 or 4-Cl | Most cytotoxic | HL-60 Leukemia Cells |

| 3,5-disubstituted isoxazoles | C3 | Methyl group | Crucial for selective COX-2 inhibition | COX-2 Enzyme |

Role of the Pyrrolidine (B122466) Moiety in Receptor Binding and Target Interactions

The pyrrolidine ring is a key structural feature in numerous biologically active compounds, valued for its ability to explore three-dimensional pharmacophore space due to its non-planar, sp³-hybridized nature. nih.gov In analogues of 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole, this moiety is instrumental in establishing critical interactions with biological targets. nih.gov

The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, a fundamental interaction for anchoring a ligand into a receptor's binding pocket. researchgate.net Furthermore, substituents on the pyrrolidine ring, particularly those capable of hydrogen bonding like hydroxyl groups, can form additional specific interactions, enhancing binding affinity and selectivity. researchgate.net For instance, studies on kinase inhibitors have shown that functionalized, enantiopure pyrrolidine scaffolds can promote selective binding in hydrophilic regions of an ATP binding pocket. researchgate.net

The stereochemistry of the pyrrolidine ring and its substituents is also a critical determinant of biological activity. Different stereoisomers can adopt distinct spatial orientations, leading to varied binding modes and potencies. nih.gov For example, the introduction of a chiral pyrrolidine can confer selectivity towards specific kinase isoforms. nih.gov The conformation of the pyrrolidine ring, often described as a "pseudorotation," allows it to adapt its shape to fit optimally within a binding site, further contributing to its value as a pharmacophore element. nih.gov Molecular docking studies have highlighted that the pyrrolidine nitrogen can form hydrogen bonds with key amino acid residues like aspartate in target proteins. nih.gov

Molecular Docking and In Silico Modeling for Ligand-Target Interactions

Molecular docking and other in silico modeling techniques are indispensable tools for elucidating the binding modes of this compound analogues at the atomic level. researchgate.net These computational methods predict how a ligand fits into the active site of a target protein, providing insights into the key interactions that drive binding affinity and selectivity. nih.govnih.gov

For isoxazole derivatives, docking studies have consistently shown that the heterocyclic ring can engage in various types of interactions. The nitrogen atom of the isoxazole ring often acts as a hydrogen bond acceptor, while the ring itself can participate in hydrophobic or π-stacking interactions with aromatic residues in the binding pocket. nih.gov In the context of bromodomain inhibition, docking simulations of 3,5-dimethylisoxazole derivatives predict that the isoxazole core occupies the acetylated lysine (KAc) binding pocket, forming crucial hydrogen bonds and van der Waals contacts. nih.gov